molecular formula C5H9ClF3NO2 B2775109 4-Amino-5,5,5-trifluoropentanoic acid hydrochloride CAS No. 1955522-89-0

4-Amino-5,5,5-trifluoropentanoic acid hydrochloride

Cat. No.: B2775109
CAS No.: 1955522-89-0
M. Wt: 207.58
InChI Key: PBVOWYVDAMNWQT-UHFFFAOYSA-N
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Description

4-Amino-5,5,5-trifluoropentanoic acid hydrochloride is a fluorinated amino acid derivative with the molecular formula C5H9ClF3NO2. This compound is notable for its unique structural features, including the presence of a trifluoromethyl group, which imparts distinct chemical and biological properties. It is used in various scientific research applications, particularly in the fields of chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-amino-5,5,5-trifluoropentanoic acid hydrochloride typically involves the introduction of the trifluoromethyl group into the amino acid backbone. One common method is the dynamic kinetic resolution of the corresponding racemate. This process involves the use of a tridentate ligand and a source of nickel (II) ions in methanol, followed by the addition of hydrochloric acid to form the hydrochloride salt .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar methods but optimized for higher yields and purity. The reaction conditions are carefully controlled to ensure the efficient incorporation of the trifluoromethyl group and the formation of the desired product.

Chemical Reactions Analysis

Types of Reactions: 4-Amino-5,5,5-trifluoropentanoic acid hydrochloride can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding oxo derivatives.

    Reduction: The carboxylic acid group can be reduced to form alcohol derivatives.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles such as amines and thiols can be used under basic conditions to substitute the trifluoromethyl group.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxo derivatives, while reduction can produce alcohol derivatives.

Scientific Research Applications

4-Amino-5,5,5-trifluoropentanoic acid hydrochloride has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds.

    Biology: The compound is studied for its potential effects on biological systems, including enzyme inhibition and protein interactions.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of drugs with improved metabolic stability and activity.

    Industry: It is used in the development of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 4-amino-5,5,5-trifluoropentanoic acid hydrochloride involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s ability to interact with biological molecules, potentially leading to enzyme inhibition or modulation of protein function. The exact pathways and targets are still under investigation, but the compound’s unique structure allows it to exert distinct biological effects.

Comparison with Similar Compounds

  • 2-Amino-5,5,5-trifluoropentanoic acid
  • 3-Amino-4-(2,4,5-trifluorophenyl)butanoic acid hydrochloride

Comparison: 4-Amino-5,5,5-trifluoropentanoic acid hydrochloride is unique due to its specific trifluoromethyl group positioning and the presence of the amino group. This combination imparts distinct chemical and biological properties compared to other similar compounds. For example, 2-amino-5,5,5-trifluoropentanoic acid lacks the hydrochloride salt form, which can affect its solubility and reactivity. Similarly, 3-amino-4-(2,4,5-trifluorophenyl)butanoic acid hydrochloride has a different structural arrangement, leading to variations in its chemical behavior and biological activity.

Properties

IUPAC Name

4-amino-5,5,5-trifluoropentanoic acid;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8F3NO2.ClH/c6-5(7,8)3(9)1-2-4(10)11;/h3H,1-2,9H2,(H,10,11);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PBVOWYVDAMNWQT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CC(=O)O)C(C(F)(F)F)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9ClF3NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.58 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1955522-89-0
Record name 4-amino-5,5,5-trifluoropentanoic acid hydrochloride
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